molecular formula C26H23NO5 B2565717 9-benzyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951942-89-5

9-benzyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2565717
CAS No.: 951942-89-5
M. Wt: 429.472
InChI Key: AEPCQXQZRSYLRK-UHFFFAOYSA-N
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Description

9-Benzyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a heterocyclic compound featuring a chromeno-oxazine scaffold fused with substituted aromatic groups. Its structure includes a benzyl group at the 9-position and a 3,4-dimethoxyphenyl moiety at the 3-position, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

9-benzyl-3-(3,4-dimethoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-29-23-10-8-18(12-24(23)30-2)21-15-31-26-19(25(21)28)9-11-22-20(26)14-27(16-32-22)13-17-6-4-3-5-7-17/h3-12,15H,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPCQXQZRSYLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The 3,4-dimethoxyphenyl group enhances both anti-inflammatory and cytotoxic activities compared to mono-substituted analogs . Introduction of trifluoromethyl groups improves metabolic stability but may reduce solubility .
  • Synthetic Challenges : Hydroxyalkyl substituents (e.g., 4-hydroxypentyl) require protective group strategies to prevent side reactions during cyclization .

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